Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their bioactive properties and applications in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 8-azabicyclo[3.2.1]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst. The benzoyloxy group is then introduced through a benzoylation reaction using benzoyl chloride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles replace the benzoyloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-oxabicyclo[3.2.1]octane-2-carboxylate
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic structure and functional groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl 4-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-13-8-9-14(18)15(10-12(13)17(20)21-2)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3 |
InChI Key |
YWDRNGOHKOJQMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(CC2C(=O)OC)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.